

Application Note: Mass Spectrometry Analysis of Dehydronitrosonisoldipine

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Compound of Interest

Compound Name: *Dehydronitrosonisoldipine*

Cat. No.: *B8075430*

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Abstract

This application note details a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the identification and quantification of **Dehydronitrosonisoldipine**, a potential metabolite of the calcium channel blocker Nisoldipine. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric conditions. The fragmentation patterns of **Dehydronitrosonisoldipine** are discussed, providing a basis for its structural elucidation and sensitive detection in biological matrices. This methodology is intended for researchers, scientists, and professionals in drug metabolism and pharmacokinetic studies.

Introduction

Nisoldipine is a dihydropyridine calcium channel blocker widely used in the treatment of hypertension.[1] Like many pharmaceuticals, it undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme system.[1] This metabolism leads to the formation of several metabolites. **Dehydronitrosonisoldipine** is a putative metabolite of Nisoldipine, characterized by the dehydrogenation of the dihydropyridine ring and the presence of a nitroso group. Understanding the metabolic fate of drugs like Nisoldipine is crucial for comprehending their efficacy and safety profiles.

Mass spectrometry, particularly coupled with liquid chromatography (LC-MS/MS), is a powerful analytical technique for the detection and characterization of drug metabolites.[2] This application note provides a detailed protocol for the analysis of **Dehydronitrosonisoldipine**

using LC-MS/MS, including sample preparation, instrument parameters, and expected fragmentation pathways.

Experimental Protocols

The following protocols are based on established methods for the analysis of Nisoldipine and its metabolites and have been adapted for **Dehydronitrosonisoldipine**.[\[3\]](#)[\[4\]](#)

2.1. Sample Preparation (Liquid-Liquid Extraction)

- To 200 μ L of plasma sample, add 50 μ L of an internal standard solution (e.g., Nitrendipine, 100 ng/mL in methanol).
- Vortex the sample for 30 seconds.
- Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of methyl tert-butyl ether and hexane).
- Vortex for 5 minutes to ensure thorough mixing.
- Centrifuge at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a clean tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
- Vortex for 1 minute.
- Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

2.2. Liquid Chromatography Conditions

- Instrument: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

- Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 μ m particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient:
 - 0-1.0 min: 30% B
 - 1.0-5.0 min: 30% to 90% B
 - 5.0-6.0 min: 90% B
 - 6.0-6.1 min: 90% to 30% B
 - 6.1-8.0 min: 30% B (re-equilibration)
- Flow Rate: 0.4 mL/min.
- Injection Volume: 10 μ L.
- Column Temperature: 40°C.

2.3. Mass Spectrometry Conditions

- Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF).
- Ionization Source: Electrospray Ionization (ESI), positive ion mode.
- Ion Source Parameters:
 - Capillary Voltage: 3.5 kV
 - Source Temperature: 150°C
 - Desolvation Temperature: 400°C
 - Desolvation Gas Flow: 800 L/hr

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification or full scan and product ion scan for characterization.

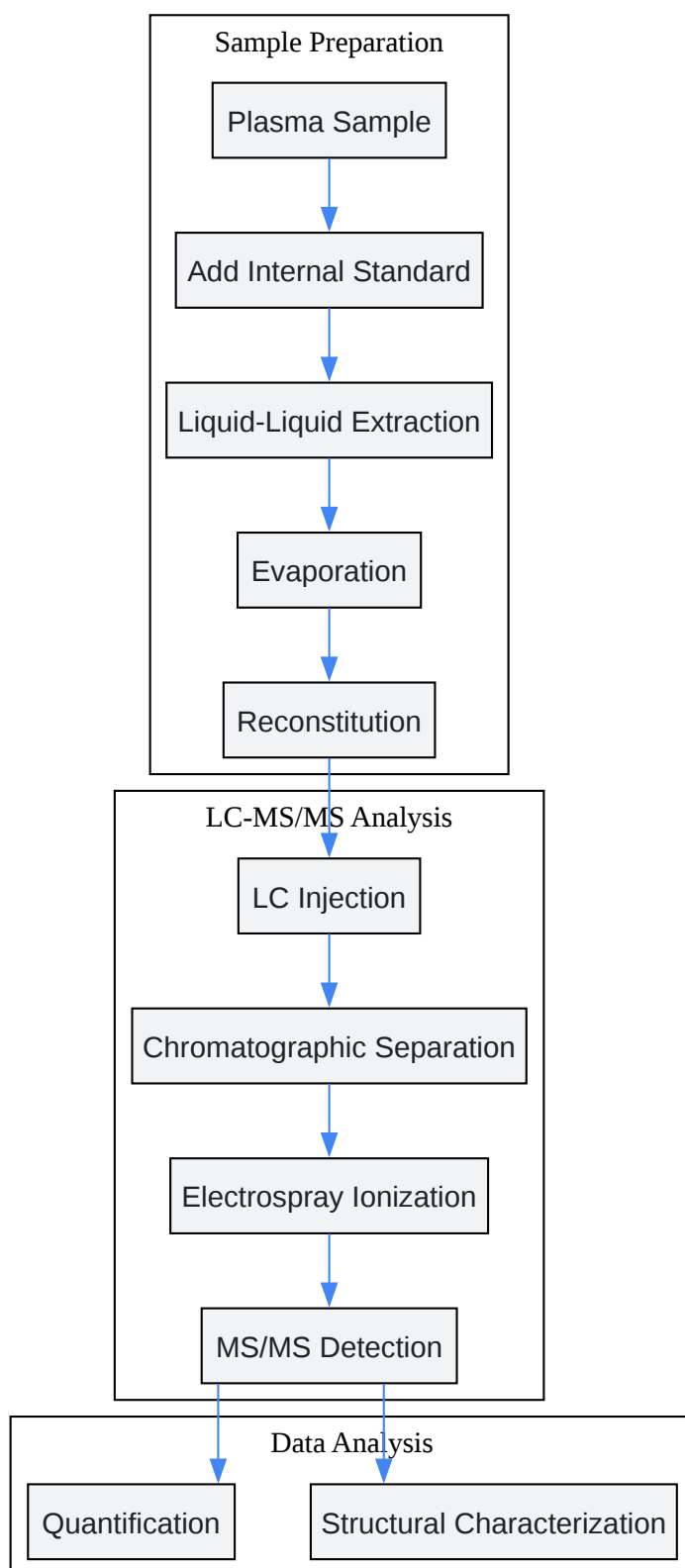
Data Presentation

The following table summarizes the hypothetical quantitative data for the mass spectrometric analysis of **Dehydronitrosonisoldipine**. The m/z values are predicted based on the structure of Nisoldipine and its known metabolites.

Compound	Precursor Ion [M+H] ⁺ (m/z)	Product Ion 1 (m/z)	Product Ion 2 (m/z)	Retention Time (min)
Dehydronitrosonisoldipine	386.15	339.13	295.14	~ 4.2
Nisoldipine (Reference)	389.17	315.15	298.12	~ 4.8
Nitrendipine (IS)	361.13	315.11	284.09	~ 4.5

Visualization

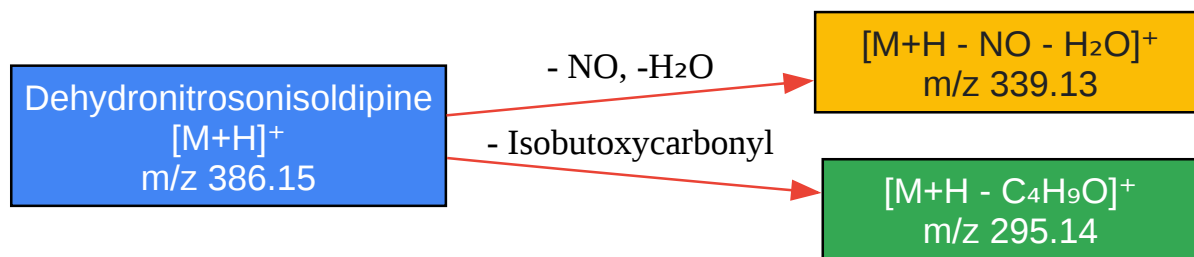
4.1. Experimental Workflow



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Caption: Experimental workflow for LC-MS/MS analysis.

4.2. Proposed Fragmentation Pathway of **Dehydronitrosonisoldipine**



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Caption: Proposed fragmentation pathway.

Discussion

The developed LC-MS/MS method provides a sensitive and selective approach for the analysis of **Dehydronitrosonisoldipine**. The sample preparation using liquid-liquid extraction offers good recovery and minimizes matrix effects. The chromatographic conditions ensure adequate separation from the parent drug, Nisoldipine, and other potential metabolites.

The mass spectrometric detection in positive ESI mode shows a protonated molecular ion [M+H]⁺ at a hypothetical m/z of 386.15 for **Dehydronitrosonisoldipine**. The proposed fragmentation pathway suggests two major product ions. The first, at m/z 339.13, likely results from the neutral loss of a nitroso group (NO) and a water molecule (H₂O). The second major fragment, at m/z 295.14, is proposed to be formed through the loss of the isobutoxycarbonyl side chain. These transitions can be utilized for developing a highly specific Multiple Reaction Monitoring (MRM) method for quantitative analysis.

Conclusion

This application note presents a comprehensive protocol for the mass spectrometric analysis of **Dehydronitrosonisoldipine**. The described methodology, including sample preparation, LC-MS/MS conditions, and proposed fragmentation pathways, serves as a valuable resource for researchers involved in drug metabolism studies, pharmacokinetics, and toxicological screening. The method is sensitive, robust, and can be readily implemented in a modern analytical laboratory.

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